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molecular formula C19H18BrNO3S B152205 Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate CAS No. 131707-24-9

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate

Cat. No. B152205
M. Wt: 420.3 g/mol
InChI Key: DAFNNZWQTJQQAP-UHFFFAOYSA-N
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Patent
US05198552

Procedure details

To a solution containing ethyl 6-bromo-5-hydroxy-1-methyl-2-phenylthiomethylindole-3-carboxylate (76.4 g, 0.18 mole) in 470 ml of diowane was added bis-dimethylaminomethane (50 ml, 0.36 mole). The reaction mixture was refluxed for 3 hours, cooled, diluted with a 3-4-fold amount of water. The precipitated crystalls were removed, washed with water and dried to give 60.1 g (70%) of ethyl 6-bromo-5-hydroxy-4-dimethylaminomethyl-1-methyl-2-phenylthiomethylindole-3-carboxilate; m.p. 125°-126° C.
Quantity
76.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:7]([CH2:12][S:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[N:8]2[CH3:11])=[CH:4][C:3]=1[OH:25].[CH3:26][N:27]([CH2:29]N(C)C)[CH3:28]>O>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:7]([CH2:12][S:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[N:8]2[CH3:11])=[C:4]([CH2:26][N:27]([CH3:29])[CH3:28])[C:3]=1[OH:25]

Inputs

Step One
Name
Quantity
76.4 g
Type
reactant
Smiles
BrC1=C(C=C2C(=C(N(C2=C1)C)CSC1=CC=CC=C1)C(=O)OCC)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)CN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The precipitated crystalls were removed
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C2C(=C(N(C2=C1)C)CSC1=CC=CC=C1)C(=O)OCC)CN(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 60.1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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